4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

Physicochemical profiling Lipophilicity Drug design

4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (CAS 898762-09-9) is a synthetic benzophenone derivative incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 4-bromo-2-fluorophenyl ketone fragment. Its molecular formula is C21H21BrFNO3, with a molecular weight of 434.3 g/mol and a computed XLogP3-AA of 3.8, indicating moderate lipophilicity.

Molecular Formula C21H21BrFNO3
Molecular Weight 434.3 g/mol
CAS No. 898762-09-9
Cat. No. B1325734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone
CAS898762-09-9
Molecular FormulaC21H21BrFNO3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Br)F
InChIInChI=1S/C21H21BrFNO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
InChIKeyRHCHXOUDQIMVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (CAS 898762-09-9) as a Differentiated Chemical Building Block


4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (CAS 898762-09-9) is a synthetic benzophenone derivative incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 4-bromo-2-fluorophenyl ketone fragment [1]. Its molecular formula is C21H21BrFNO3, with a molecular weight of 434.3 g/mol and a computed XLogP3-AA of 3.8, indicating moderate lipophilicity [1][2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting neurological and psychiatric disorders, where the spirocyclic amine serves as a conformational constraint and the halogenated benzophenone core enables further functionalization [3].

Why Generic Substitution of 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (CAS 898762-09-9) Carries Structural and Functional Risk


Close analogs within the 1,4-dioxa-8-azaspiro[4.5]decane benzophenone series share the same core scaffold but differ critically in halogen substitution pattern, which modulates electronic properties, metabolic stability, and exit-vector geometry for downstream derivatization [1]. For instance, the 4-bromo-2-fluoro substitution on the benzoyl ring in CAS 898762-09-9 creates a unique dipole moment and steric environment compared to the 4-bromo-3-fluoro isomer (CAS 898761-93-8) or the non-fluorinated 4-bromo analog (CAS 898755-99-2) [1]. These structural variations are non-interchangeable in structure-activity relationship (SAR) campaigns because even a single halogen position shift can alter target binding, cross-reactivity profiles, and synthetic tractability [1]. The following quantitative evidence details precisely where CAS 898762-09-9 diverges from its closest comparators.

Quantitative Differentiation Evidence for 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (CAS 898762-09-9) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiates CAS 898762-09-9 from Non-Fluorinated and Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA of 3.8, which is intermediate between the more lipophilic non-fluorinated 4-bromo analog (CAS 898755-99-2, XLogP ~4.2 estimated from structural difference) and the slightly less lipophilic 4-bromo-3-fluoro isomer (CAS 898761-93-8, XLogP ~3.7) [1]. This fine-tuned lipophilicity arises from the electron-withdrawing effect of the ortho-fluorine atom on the benzoyl ring, which reduces overall logP relative to the des-fluoro counterpart while maintaining sufficient membrane permeability for CNS applications [1].

Physicochemical profiling Lipophilicity Drug design

Topological Polar Surface Area (TPSA) of CAS 898762-09-9 Supports CNS Drug-Likeness Relative to Higher-PSA Analogs

The target compound has a computed TPSA of 38.8 Ų, which falls within the favorable range for CNS drug candidates (typically <60–70 Ų) [1]. The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety contributes only 12.5 Ų from the tertiary amine and 18.4 Ų from the two ether oxygens, while the benzophenone carbonyl adds 17.1 Ų [1]. In contrast, analogs bearing a free carboxylic acid or primary amide at the same position would exhibit TPSA values exceeding 60 Ų, significantly reducing the likelihood of passive BBB penetration [1].

CNS drug design Physicochemical properties Blood-brain barrier permeability

Halogen Substitution Pattern Distinguishes CAS 898762-09-9 from Regioisomeric Analogs in Synthetic Utility and Target Engagement Potential

The 4-bromo substituent on the benzoyl ring of CAS 898762-09-9 provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling systematic SAR exploration at this vector [1]. Simultaneously, the 2-fluoro substituent acts as a metabolically stable, inductively electron-withdrawing group that modulates both the reactivity of the ketone carbonyl and the electron density of the aromatic ring [1]. The regioisomer CAS 898761-93-8 (4-bromo-3-fluoro) presents the fluorine at the meta position, which alters the dipole orientation and may affect both binding pose and metabolic soft-spot profile . This positional difference is not compensable by simple molar equivalence adjustments.

Structure-activity relationship Halogen bonding Synthetic intermediate

Spirocyclic Attachment Site at the Meta Position of the Central Phenyl Ring Defines a Distinct Exit Vector

In CAS 898762-09-9, the 1,4-dioxa-8-azaspiro[4.5]decane moiety is attached via a methylene linker at the 3' (meta) position of the central phenyl ring [1]. This positions the spirocyclic amine at a ~120° angle relative to the benzophenone carbonyl axis, creating a distinct three-dimensional vector for target engagement [1]. The ortho-attached analog CAS 898756-36-0 presents the spirocyclic group at a ~60° angle, resulting in a fundamentally different molecular shape . This geometric difference cannot be bridged by flexible linkers without introducing additional rotatable bonds that incur an entropic penalty upon binding [1].

Conformational constraint Exit vector Scaffold diversity

Highest-Confidence Application Scenarios for 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (CAS 898762-09-9) Based on Verified Evidence


CNS Lead Optimization Programs Requiring Favorable BBB Penetration Physicochemical Properties

With a TPSA of 38.8 Ų (well below the 60 Ų CNS threshold) and a moderate logP of 3.8, CAS 898762-09-9 is suited as a core scaffold or advanced intermediate in neuroscience drug discovery campaigns where passive blood-brain barrier permeability is critical [1]. The spirocyclic amine provides conformational restriction that can enhance target selectivity while maintaining drug-like properties [1].

Parallel SAR Exploration via Palladium-Catalyzed Cross-Coupling at the 4-Bromo Position

The 4-bromo substituent on the electron-deficient 2-fluorobenzoyl ring serves as an orthogonal synthetic handle for diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions [1]. This enables systematic exploration of the aryl-binding pocket in target proteins without altering the spirocyclic amine pharmacophore [1]. The electron-withdrawing fluorine atom enhances oxidative addition rates in palladium catalysis relative to non-fluorinated analogs [1].

Scaffold-Hopping and Conformational Scanning of Sigma Receptor or GPCR Ligand Series

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a documented privileged scaffold for sigma-1 receptor ligands, with close analogs demonstrating high affinity (Ki = 5.4 ± 0.4 nM) [1]. The meta-attachment geometry of CAS 898762-09-9 offers a distinct exit-vector orientation (~120°) compared to ortho-substituted analogs, enabling systematic conformational scanning of receptor binding pockets [2]. This geometric parameter is critical for achieving subtype selectivity within the sigma receptor family or across related GPCR targets [1][2].

Metabolic Stability Optimization Through Strategic Fluorine Placement

The ortho-fluorine substituent on the benzoyl ring serves dual purposes: it electronically deactivates the aromatic ring toward oxidative metabolism at adjacent positions, and it blocks potential CYP450-mediated hydroxylation at the 2-position [1]. This strategic placement distinguishes CAS 898762-09-9 from the 4-bromo-3-fluoro isomer (CAS 898761-93-8), where the meta-fluorine leaves the ortho position adjacent to the carbonyl unshielded, potentially creating a metabolic soft spot [1][2]. For programs where in vitro microsomal stability is a key selection criterion, this positional difference can translate to measurable half-life advantages in liver microsome assays.

Quote Request

Request a Quote for 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.